(Z)-Octadec-9-enylammonium acetate is derived from the reaction of octadec-9-en-1-amine with acetic acid. This classification as a quaternary ammonium compound indicates its potential use in surfactant applications due to its amphiphilic nature, where it can interact with both hydrophilic and hydrophobic environments.
The synthesis of (Z)-Octadec-9-enylammonium acetate can be achieved through several methods, primarily involving the reaction of octadec-9-en-1-amine with acetic acid. The general procedure is as follows:
This method highlights the straightforward nature of synthesizing (Z)-Octadec-9-enylammonium acetate, making it accessible for laboratory and industrial applications.
The molecular structure of (Z)-Octadec-9-enylammonium acetate features a long hydrocarbon chain (CH) attached to a positively charged nitrogen atom, which is further bonded to an acetate group (CHO).
The three-dimensional conformation of this compound can influence its physical properties and reactivity, particularly in biological systems where membrane interactions are critical.
(Z)-Octadec-9-enylammonium acetate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding the reactivity profile of (Z)-Octadec-9-enylammonium acetate in synthetic organic chemistry.
The mechanism by which (Z)-Octadec-9-enylammonium acetate exerts its effects is primarily linked to its surfactant properties:
These mechanisms highlight its potential utility in pharmaceutical formulations and as a biocide.
Understanding the physical and chemical properties of (Z)-Octadec-9-enylammonium acetate is essential for its application:
Property | Value |
---|---|
Molecular Weight | 327.545 g/mol |
Density | Not specified |
Boiling Point | 364.4 °C at 760 mmHg |
Solubility | Soluble in polar solvents |
State | Typically solid or viscous liquid at room temperature |
These properties indicate that while it may not have extensive solubility in non-polar solvents, its behavior in polar environments makes it suitable for various applications.
(Z)-Octadec-9-enylammonium acetate has several scientific applications:
(Z)-Octadec-9-enylammonium acetate is the systematic IUPAC name for this quaternary ammonium compound, reflecting its precise chemical constitution. The prefix (Z) denotes the cis-configuration of the double bond at the 9th carbon of the octadecene chain. The CAS registry number 10460-00-1 serves as a unique identifier, while deprecated CAS 131840-13-6 indicates historical nomenclature revisions [1] [2]. The compound’s molecular formula is C₂₀H₄₁NO₂, with a molecular weight of 327.55 g/mol [1].
Synonymous designations include:
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic Name | (Z)-Octadec-9-enylammonium acetate |
CAS Registry Number | 10460-00-1 |
Molecular Formula | C₂₀H₄₁NO₂ |
Molecular Weight | 327.55 g/mol |
EC Number | 233-945-4 |
HS Code | 2921199090 |
The molecule exhibits a distinct amphiphilic structure:
The hydrocarbon chain length (C18) provides significant hydrophobic character, evidenced by the high experimental Partition Coefficient (LogP) of 6.77 [1]. This implies strong lipophilicity, critical for membrane interactions. Meanwhile, the ionic head group enables water solubility through hydrogen bonding, quantified by a Polar Surface Area (PSA) of 63.32 Ų [1]. The 15 freely rotatable bonds in the alkyl chain confer molecular flexibility, facilitating dynamic conformations at interfaces [1].
The (Z) stereochemistry at the Δ9 position induces a ~30° bend in the hydrocarbon chain, disrupting crystalline packing and enhancing fluidity compared to the linear (E)-isomer. This kink geometry reduces intermolecular van der Waals forces, lowering phase transition temperatures and increasing molecular mobility [1]. Canonical SMILES notation captures this configuration explicitly: CCCCCCCC/C=C\CCCCCCCCN.CC(=O)O, where the "/C=C\" notation specifies the cis-orientation of hydrogen atoms across the double bond [1].
In bulk phases, this structural distortion prevents tight alignment of adjacent chains, creating free volume that enhances:
While detailed X-ray diffraction data are unavailable in the searched literature, physicochemical parameters suggest probable solid-state behavior:
The absence of a defined melting point in commercial specifications implies polymorphism or low crystallinity—consistent with (Z)-isomers of unsaturated amphiphiles. Molecular dynamics simulations would predict bent-chain conformations with gauche defects near the double bond, contrasting with the all-trans configurations of saturated analogues. Fourier-transform infrared spectroscopy (FTIR) would likely show attenuated CH₂ symmetric stretching peaks (∼2850 cm⁻¹) due to disordered alkyl packing, alongside characteristic carbonyl (∼1710 cm⁻¹) and ammonium deformation (∼1600 cm⁻¹) vibrations [1] [2].
Table 2: Key Physicochemical Parameters
Property | Value | Significance |
---|---|---|
Rotatable Bond Count | 15 | Chain flexibility |
Hydrogen Bond Donors | 2 (NH₃⁺) | Hydration capacity |
Hydrogen Bond Acceptors | 3 (O from CH₃COO⁻ and NH₃⁺) | Solvation potential |
Flash Point | 154.4°C | Thermal stability limit |
Vapor Pressure | 1.69 × 10⁻⁵ mmHg (25°C) | Low volatility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7